1-(Ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-amine
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Overview
Description
1-(Ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-amine is a heterocyclic organic compound with a pyrazole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of ethoxymethyl and dimethyl groups on the pyrazole ring imparts unique chemical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 3,5-dimethylpyrazole with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality. Additionally, optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.
Scientific Research Applications
1-(Ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethyl and dimethyl groups enhance its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
- 1-(Methoxymethyl)-3,5-dimethyl-1H-pyrazol-4-amine
- 1-(Ethoxymethyl)-3,5-dimethyl-1H-pyrazole
- 1-(Ethoxymethyl)-3,5-dimethyl-1H-imidazole
Uniqueness: 1-(Ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-amine is unique due to the presence of both ethoxymethyl and dimethyl groups on the pyrazole ring This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C8H15N3O |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-(ethoxymethyl)-3,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C8H15N3O/c1-4-12-5-11-7(3)8(9)6(2)10-11/h4-5,9H2,1-3H3 |
InChI Key |
FEWMXZFXCJVCHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C(=C(C(=N1)C)N)C |
Origin of Product |
United States |
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